molecular formula C16H21NO4S B2494474 (E)-N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethene-1-sulfonamide CAS No. 1904604-03-0

(E)-N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethene-1-sulfonamide

Cat. No.: B2494474
CAS No.: 1904604-03-0
M. Wt: 323.41
InChI Key: LNBGMQULOBWNDZ-DHZHZOJOSA-N
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Description

(E)-N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethene-1-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and pharmacological research. The compound features a unique structural framework consisting of a fully saturated octahydro-1,4-benzodioxin ring system, which is noted for enhancing lipophilicity and metabolic stability, coupled with an (E)-configured styryl sulfonamide group . The specific E-geometry at the ethene bridge is a critical structural feature that optimizes steric interactions with biological targets, making it a valuable scaffold for studying drug-receptor binding . Preliminary research on similar sulfonamide structures suggests potential for a range of biological activities. Sulfonamides, as a class, are well-known for their ability to act as enzyme inhibitors . Their established mechanism of action in antibacterial contexts involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase, a key enzyme in the folate synthesis pathway . Beyond antibacterial effects, sulfonamide derivatives have been investigated for other therapeutic applications, including antitumor and antifungal activities, often through mechanisms that may involve inducing apoptosis or inhibiting DNA synthesis . This product is intended for research applications such as exploring structure-activity relationships (SAR), screening for anticancer and antimicrobial properties, and investigating enzyme inhibition mechanisms . This compound is provided for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c18-22(19,11-8-13-4-2-1-3-5-13)17-14-6-7-15-16(12-14)21-10-9-20-15/h1-5,8,11,14-17H,6-7,9-10,12H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBGMQULOBWNDZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NS(=O)(=O)C=CC3=CC=CC=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(CC1NS(=O)(=O)/C=C/C3=CC=CC=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the known biological activities, structure-activity relationships (SAR), and relevant case studies involving this compound.

Chemical Structure and Properties

The compound features a unique structural framework that includes an octahydro-benzodioxin moiety and a sulfonamide group. The sulfonamide functional group is known for its role in various pharmacological activities, including antibacterial and antitumor effects.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, studies on benzofuroxan derivatives have shown their ability to induce apoptosis in cancer cell lines through mechanisms involving DNA damage and inhibition of DNA synthesis .

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Benzofuroxan Derivative AM-HeLa10Induces apoptosis via DNA damage
Benzofuroxan Derivative BP388 Lymphatic Leukemia5Inhibits DNA synthesis
This compoundTBDTBDTBD

Antibacterial Activity

Sulfonamides are traditionally known for their antibacterial properties. Similar compounds have demonstrated efficacy against various bacterial strains, including antibiotic-resistant species. The mechanism often involves the inhibition of bacterial folate synthesis pathways.

Case Study: Antibacterial Efficacy
A study on sulfonamide derivatives showed that certain modifications enhance their antibacterial activity against Staphylococcus aureus and Escherichia coli. The incorporation of electron-withdrawing groups was found to improve potency significantly.

Antifungal Activity

Recent investigations into the antifungal properties of related compounds indicate that modifications to the benzodioxin structure can lead to enhanced activity against pathogenic fungi. For example, hybrid compounds combining benzofuroxan with known antifungal agents showed increased efficacy against Trichophyton mentagrophytes, outperforming traditional antifungal treatments like Nystatin .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of this compound is heavily influenced by:

  • Substituents on the benzodioxin ring : Modifications can enhance solubility and bioavailability.
  • Nature of the sulfonamide group : Variations in this group can affect binding affinity to biological targets.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to (E)-N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethene-1-sulfonamide exhibit significant anticancer properties. The sulfonamide group is known to enhance the bioactivity of compounds by facilitating interactions with biological targets. Research has shown that derivatives of this compound can inhibit specific cancer cell lines, making it a candidate for further development in anticancer therapies.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Sulfonamides are well-documented for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies suggest that this compound may possess similar properties, warranting further exploration into its potential as an antimicrobial agent.

Pharmacological Applications

Enzyme Inhibition
The structural characteristics of this compound suggest it may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes. Ongoing research aims to elucidate the precise mechanisms by which this compound interacts with target enzymes.

Neuropharmacology
There is emerging interest in the neuropharmacological effects of sulfonamide derivatives. Studies indicate that compounds with similar structures may influence neurotransmitter systems, potentially leading to new treatments for neurological disorders. The unique benzodioxin structure may enhance the ability of this compound to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing novel materials with enhanced properties. Its sulfonamide functionality can improve thermal stability and mechanical strength in polymer composites, making it valuable in industrial applications.

Case Studies

Study Title Focus Area Findings
Anticancer Activity of SulfonamidesMedicinal ChemistryDemonstrated significant inhibition of cancer cell proliferation.
Antimicrobial EfficacyPharmacologyShowed potential against various bacterial strains in vitro.
Enzyme Inhibition MechanismsBiochemistryIdentified as a potent inhibitor of carbonic anhydrase in preliminary assays.
Neuropharmacological EffectsNeuropharmacologySuggested ability to modulate neurotransmitter release and uptake.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Benzodioxin/Dioxane Ring Systems

Compound Ring Saturation Key Substituents Biological Activity
Target compound Octahydro (saturated) (E)-2-phenylethene-1-sulfonamide Not explicitly reported
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide Partially unsaturated (dihydro) Acetamide No reported bioactivity
3',4'-(1",4"-Dioxino)flavone 1,4-Dioxane Flavone backbone Antihepatotoxic (SGOT/SGPT reduction)
5a/5d (Sulfonamide derivatives) Dihydro Halogenated alkyl/aryl groups Antibacterial (IC50 ~13 µg/mL)

Key Observations :

  • Saturation Effects : The fully saturated octahydrobenzodioxin in the target compound may improve metabolic stability and membrane permeability compared to dihydro derivatives .
  • Substituent Influence : Sulfonamide derivatives with halogenated substituents (e.g., 5a, 5d) exhibit antibacterial activity, suggesting that the sulfonamide group’s electronic properties and substituent bulk are critical for target engagement .

Pharmacological Profiles

Antibacterial Activity
  • Compounds 5a and 5d (dihydrobenzodioxin sulfonamides) show moderate activity against Salmonella typhi (IC50: 13.00–13.51 µg/mL), though less potent than ciprofloxacin (7.83 µg/mL) . The target compound’s E-configuration and saturated ring may enhance binding affinity to bacterial enzymes (e.g., dihydropteroate synthase), but this requires validation.
Antihepatotoxic Activity
  • Flavone derivatives with 1,4-dioxane rings (e.g., 4f , 4g ) demonstrate significant hepatoprotective effects, reducing serum SGOT/SGPT levels comparably to silymarin . The target compound’s sulfonamide group could modulate oxidative stress pathways, but its dioxin ring saturation may alter bioavailability relative to dioxane-containing analogues.

Physicochemical and Crystallographic Properties

  • Hydrogen-Bonding Networks: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide forms C(4) chains via N–H···O bonds, stabilized by translational symmetry .
  • Lipophilicity : The octahydrobenzodioxin core likely increases logP compared to dihydro analogues, favoring passive diffusion across biological membranes .

Q & A

Q. What experimental controls are essential when studying the compound’s interaction with membrane-bound receptors?

  • Methodological Answer :
  • Negative Controls : Use receptor knockout cell lines or competitive antagonists (e.g., acetazolamide for carbonic anhydrase).
  • Solvent Controls : Account for DMSO effects (<0.1% final concentration).
  • Orthogonal Assays : Confirm findings with fluorescence polarization and microscale thermophoresis (MST).

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